4-(Nonanoyloxy)benzoic acid
Overview
Description
4-(Nonanoyloxy)benzoic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a nonanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonanoyloxy)benzoic acid typically involves the esterification of benzoic acid with nonanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Nonanoyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoquinone derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: 4-(Nonanoyloxy)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(Nonanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Nonanoyloxy)benzoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and nonanoic acid, which can then participate in further biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, which lacks the nonanoyloxy group.
4-(Octanoyloxy)benzoic Acid: Similar structure but with an octanoyloxy group instead of nonanoyloxy.
4-(Decanoyloxy)benzoic Acid: Similar structure but with a decanoyloxy group instead of nonanoyloxy.
Uniqueness: 4-(Nonanoyloxy)benzoic acid is unique due to the specific length of its nonanoyloxy group, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-nonanoyloxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXVXVYQAUIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393685 | |
Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35179-36-3 | |
Record name | Benzoic acid, 4-[(1-oxononyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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